1-(4-Nitrobenzyl)-1H-imidazole

Description

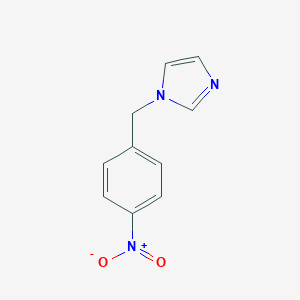

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYGQJXMRPZYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342908 | |

| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18994-90-6 | |

| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of 1-(4-Nitrobenzyl)-1H-imidazole. The information is curated for researchers and professionals involved in drug discovery and development, offering a foundational understanding of this nitroimidazole derivative.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring an imidazole ring substituted at the N1 position with a 4-nitrobenzyl group. The presence of the nitro group, a strong electron-withdrawing functionality, significantly influences the electronic properties and potential biological activity of the molecule.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Citation |

| IUPAC Name | 1-[(4-nitrophenyl)methyl]-1H-imidazole | |

| CAS Number | 18994-90-6 | |

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.20 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)--INVALID-LINK--[O-] | |

| InChI Key | FLYGQJXMRPZYHQ-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, data from its close structural analog, 1-(4-nitrophenyl)-1H-imidazole, provides valuable insights into its expected properties. The key difference between these molecules is the presence of a methylene bridge in the target compound.

Table 2: Physicochemical and Spectroscopic Data

| Property | This compound (Expected/Supplier Data) | 1-(4-Nitrophenyl)-1H-imidazole (Experimental Data for Analogue) | Citation |

| Physical Form | Solid | Yellow Solid | |

| Melting Point | Not available | 205-207 °C | |

| Boiling Point | Not available | Not available | |

| Solubility | Sealed in dry, room temperature | >28.4 µg/mL (at pH 7.4) | [1] |

| Storage | Room temperature | Not specified | |

| ¹H NMR (DMSO-d₆) | Not available | δ 7.27-7.75 (m, 10H), 7.90-8.37 (m, 4H), 13.17 (br, 1H) | [2] |

| ¹³C NMR (DMSO-d₆) | Not available | δ 124.74, 126.21, 127.68, 128.96, 136.51, 143.76, 146.99 | [2] |

| IR (KBr, cm⁻¹) | Not available | 3392, 3078, 1598, 1579, 1513, 1442, 1336, 1246, 1111, 970, 853, 763, 695 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of imidazole with 4-nitrobenzyl bromide. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring acts as a nucleophile.

Experimental Protocol: N-alkylation of Imidazole

This protocol is adapted from general procedures for the N-alkylation of imidazoles.

Materials:

-

Imidazole

-

4-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add a solution of 4-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Applications

-

Antimicrobial Activity: Nitroimidazoles are a well-established class of antibiotics and antiprotozoal agents. Their mechanism of action typically involves the reduction of the nitro group under anaerobic conditions to form reactive nitroso radicals, which can damage microbial DNA and other macromolecules. It is plausible that this compound could exhibit similar antimicrobial properties.

-

Anticancer Activity: Many imidazole derivatives have been explored as potential anticancer agents.[3] They can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as kinases and topoisomerases. The nitro group can also play a role in hypoxia-activated cancer therapy, where the drug is selectively activated in the low-oxygen environment of solid tumors.

-

Enzyme Inhibition: The imidazole moiety is known to coordinate with metal ions in the active sites of various enzymes, leading to their inhibition. This property makes imidazole-containing compounds attractive candidates for the development of enzyme inhibitors for a range of diseases.

Further research is required to elucidate the specific biological activities, mechanism of action, and potential therapeutic applications of this compound.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on its structural features. This guide provides a foundational resource for researchers interested in exploring this molecule further. The provided synthesis protocol offers a clear pathway for its preparation, and the compiled data on related compounds serves as a useful reference for its characterization and potential applications in drug discovery and development. Future studies should focus on the detailed biological evaluation of this compound to uncover its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Nitrobenzyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 1-(4-Nitrobenzyl)-1H-imidazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a nitrobenzyl group appended to an imidazole ring—this molecule holds potential for diverse biological activities. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and designing novel therapeutic agents.

Core Physicochemical Data

While extensive experimental data for this compound is not broadly available in the public domain, the following table summarizes its fundamental and experimentally determined properties.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 18994-90-6 | |

| Molecular Formula | C₁₀H₉N₃O₂ | N/A |

| Molecular Weight | 203.2 g/mol | N/A |

| Melting Point | 105-106 °C | |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| LogP | Data not available | N/A |

Experimental Protocols for Physicochemical Characterization

To address the gaps in the available data, this section outlines detailed experimental methodologies for determining the key physicochemical parameters of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical system.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug candidate's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore, non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a common and reliable method.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the imidazole moiety are equal.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The shake-flask method is the traditional approach.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for complete phase separation.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Conclusion

The physicochemical characterization of this compound is fundamental to its progression as a molecule of interest in pharmaceutical research. While some basic properties are known, further experimental determination of its aqueous solubility, pKa, and logP is essential. The standardized protocols provided in this guide offer a robust framework for obtaining this critical data, thereby enabling a more comprehensive understanding of its drug-like properties and facilitating its potential development into a therapeutic agent.

An In-depth Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole (CAS: 18994-90-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrobenzyl)-1H-imidazole is a nitroaromatic heterocyclic compound belonging to the imidazole class. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine, and is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions. The presence of the nitrobenzyl group suggests potential applications in areas where nitroaromatic compounds have shown utility, such as in the development of antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound, drawing upon data from related compounds to infer its likely characteristics and mechanisms of action.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18994-90-6 | |

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight | 203.2 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | ~105-106 °C (estimated) | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| InChI Key | FLYGQJXMRPZYHQ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is typically achieved through the N-alkylation of imidazole with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. This reaction is a standard nucleophilic substitution where the nitrogen of the imidazole ring attacks the benzylic carbon of the 4-nitrobenzyl bromide. The use of a base is generally required to deprotonate the imidazole, thereby increasing its nucleophilicity.

Experimental Protocol: N-Alkylation of Imidazole with 4-Nitrobenzyl Bromide

This protocol is a generalized procedure based on established methods for the N-alkylation of imidazoles.

Materials:

-

Imidazole

-

4-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

Procedure using Potassium Carbonate (a milder base):

-

To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add 4-nitrobenzyl bromide (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevate the temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Procedure using Sodium Hydride (a stronger base):

-

To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-nitrobenzyl bromide (1.05 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activity of this compound is currently lacking in the public domain. However, based on the activities of structurally related nitroaromatic and imidazole compounds, its potential as an anticancer and antimicrobial agent can be inferred.

Potential Anticancer Activity

Nitroaromatic compounds have been investigated as potential anticancer agents. Their mechanism of action is often linked to their ability to be bioreduced in hypoxic tumor environments.[2] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions, which can induce cellular damage.[3][4] Studies on other nitro-substituted benzimidazole derivatives have shown potent cytotoxic activity against various cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[5] For instance, some nitroaromatic compounds with good leaving groups at the benzylic position have demonstrated alkylating properties, suggesting a mechanism involving DNA alkylation.[2][6]

Inferred Mechanism of Anticancer Action:

It is hypothesized that this compound may exert anticancer effects through a mechanism involving bioreduction of the nitro group. In the low-oxygen environment characteristic of solid tumors, cellular reductases can convert the nitro group into reactive nitrogen species. These species can lead to oxidative stress, DNA damage, and ultimately, apoptosis.

Potential Antimicrobial Activity

Nitroimidazoles are a well-established class of antimicrobial agents, with metronidazole being a prominent example. Their mechanism of action against anaerobic bacteria and certain protozoa also involves the reductive activation of the nitro group.[7] This process occurs efficiently in anaerobic microorganisms, leading to the formation of cytotoxic metabolites that disrupt DNA and other macromolecules.[8] The imidazole moiety itself is present in many antimicrobial compounds and can contribute to the overall activity.[9]

Inferred Mechanism of Antimicrobial Action:

In anaerobic microorganisms, low-redox-potential electron-transfer proteins can reduce the nitro group of this compound. This generates short-lived, highly reactive intermediates that can cause strand breaks in microbial DNA, leading to cell death. The selectivity for anaerobic organisms arises from their efficient nitroreductase systems and the absence of oxygen, which would otherwise reoxidize the nitro radical anion in a futile cycle.

Future Research Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Definitive Physicochemical Characterization: Experimental determination of the melting point, solubility in various solvents, and other physical constants.

-

Optimization of Synthesis: Development and optimization of a high-yield, scalable synthetic route.

-

In Vitro Biological Evaluation:

-

Anticancer Screening: Cytotoxicity assays against a panel of human cancer cell lines to determine IC₅₀ values.

-

Antimicrobial Screening: Determination of Minimum Inhibitory Concentrations (MICs) against a range of pathogenic bacteria (both aerobic and anaerobic) and fungi.

-

-

Mechanism of Action Studies:

-

Investigation of its effects on the cell cycle and apoptosis in cancer cells.

-

Studies to confirm the role of bioreduction in its biological activity.

-

Assessment of its ability to induce DNA damage in target cells.

-

-

In Vivo Studies: If promising in vitro activity is observed, evaluation of its efficacy and toxicity in animal models of cancer and infectious diseases.

Conclusion

This compound is a compound of significant interest for drug discovery and development, given the well-established biological activities of both the imidazole and nitroaromatic moieties. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its properties and potential applications based on the broader knowledge of related chemical classes. Further experimental investigation is crucial to fully elucidate its physicochemical characteristics, biological activities, and therapeutic potential. The detailed synthetic protocol and hypothesized mechanisms of action presented herein offer a starting point for researchers and scientists to explore the promise of this and similar molecules in the quest for novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. scielo.br [scielo.br]

- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nano-ntp.com [nano-ntp.com]

Potential Therapeutic Targets of 1-(4-Nitrobenzyl)-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrobenzyl)-1H-imidazole is a heterocyclic compound belonging to the nitroimidazole class. This class of molecules is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific research on this compound is limited, the broader family of imidazole and nitroimidazole compounds has demonstrated considerable potential as antibacterial, antifungal, and anticancer agents. This technical guide consolidates the known biological activities and potential therapeutic targets of compounds structurally related to this compound, providing a framework for future research and drug development endeavors. The guide details potential mechanisms of action, summarizes quantitative data from related compounds, provides comprehensive experimental protocols for assessing biological activity, and visualizes key signaling pathways and experimental workflows.

Introduction

The imidazole ring is a fundamental five-membered heterocyclic scaffold present in numerous biologically important molecules, including the amino acid histidine and purines.[1] Its unique chemical properties allow it to interact with a wide range of biological targets, making it a privileged structure in drug discovery.[1] The addition of a nitro group, as seen in this compound, often imparts specific biological activities, particularly antimicrobial effects.[2][3] Nitroimidazoles are known to be activated under hypoxic conditions, a characteristic that is exploited for targeting anaerobic bacteria and hypoxic tumor cells.[4] This guide explores the potential therapeutic applications of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known activities of related imidazole and nitroimidazole derivatives, the potential therapeutic targets for this compound can be categorized as follows:

Antimicrobial Targets

The primary mechanism of action for nitroimidazole-based antimicrobial agents involves the reduction of the nitro group within the microbial cell.[3] This process, which occurs under the low redox potential conditions found in anaerobic bacteria and some protozoa, leads to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[3][4] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and cell death.[4]

Anticancer Targets

The anticancer potential of imidazole derivatives is multifaceted, with various compounds targeting different aspects of cancer cell biology.[5][6][7]

-

Enzyme Inhibition: Many imidazole-containing compounds have been identified as potent inhibitors of various enzymes crucial for cancer cell proliferation and survival. These include:

-

Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of the cell cycle and signaling pathways that are often dysregulated in cancer.[6]

-

Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and apoptosis in rapidly dividing cancer cells.[8]

-

-

Induction of Apoptosis: Imidazole derivatives can trigger programmed cell death through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[6]

-

Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the progression of cancer cells through the cell cycle, preventing their proliferation.[6]

Quantitative Data Summary

Table 1: Antibacterial and Antifungal Activity of Selected Nitroimidazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 5-substituted 1-methyl-4-nitro-1H-imidazoles | Helicobacter pylori | 2 | [9] |

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | [9] |

| Mono-halogenated nitro-compounds | Staphylococcus aureus | 15.6–62.5 | [2] |

| Nitro-compounds 4c and 4d | Candida spp. | 7.8–31.25 | [2] |

Table 2: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide (6h, 6i) | Various cancer cell lines | 7.82 - 21.48 | EGFR, HER2, CDK2, mTOR inhibition | [6] |

| Purine-imidazole hybrid (49) | A549 (Lung) | 1.98 - 4.07 | EGFR-mediated phosphorylation inhibition | [10] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | SW480 (Colorectal) | 0.0274 | Tubulin polymerization inhibition, DNA damage | [10] |

| Long-chain imidazole-based ionic liquid (compound 2) | SK-N-DZ (Neuroblastoma) | 4.7 | Cytotoxicity | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Bacterial/fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Culture the microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

-

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Materials:

-

This compound

-

Purified kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well plates

-

Luminometer or fluorescence plate reader

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme and the test compound or vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a defined period.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that converts the product of the kinase reaction (ADP) into a detectable signal (e.g., light or fluorescence).

-

Signal Measurement: Measure the signal using a luminometer or fluorescence plate reader.

-

Data Analysis: Plot the signal against the compound concentration to determine the IC50 value.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on the broader classes of imidazole and nitroimidazole compounds provides a strong foundation for future investigations. The potential for this compound to act as an antimicrobial agent through DNA damage and as an anticancer agent by targeting key enzymes and cellular pathways is significant. The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of these potential activities. Further research is warranted to elucidate the specific mechanisms of action and to quantify the efficacy of this compound, which may lead to the development of novel therapeutic agents.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. brieflands.com [brieflands.com]

The Core Mechanism of 1-(4-Nitrobenzyl)-1H-imidazole in Biological Systems: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrobenzyl)-1H-imidazole belongs to the nitroimidazole class of compounds, a group of synthetic molecules recognized for their broad-spectrum biological activities. While specific research on this compound is limited, this guide synthesizes the established mechanisms of action of closely related nitroimidazole and benzyl-imidazole analogs to provide a comprehensive overview of its probable biological activities. This document outlines the likely antimicrobial and anticancer mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visual diagrams of key signaling pathways. The imidazole ring is a key structural feature that facilitates interactions with various biological targets, while the nitrobenzyl group is crucial for the characteristic bio-reductive activation seen in many nitroaromatic compounds.

Probable Antimicrobial Mechanism of Action

The antimicrobial activity of nitroimidazoles, particularly against anaerobic bacteria and certain protozoa, is a cornerstone of their therapeutic use. The mechanism is largely dependent on the reductive activation of the nitro group within the microbial cell.

1.1. Reductive Activation Pathway

Under the low-redox potential conditions found in anaerobic organisms, the nitro group of this compound is likely reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase. This process generates a series of highly reactive cytotoxic intermediates, including a nitroso radical anion, which can damage critical cellular components.

1.2. Quantitative Antimicrobial Activity of Analogous Compounds

The following table summarizes the minimum inhibitory concentration (MIC) values for various nitroimidazole derivatives against metronidazole-resistant H. pylori strains, demonstrating the potential potency of this class of compounds.

| Compound | Substituent on Imidazole Nitrogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Derivative 1 | -(CH₂)₂-NH-CO-C₆H₄-p-OCH₃ | 8 | 16 |

| Derivative 2 | -(CH₂)₂-NH-CO-C₆H₄-p-Cl | 8 | 16 |

| Derivative 3 | -(CH₂)₂-NH-CO-C₆H₄-p-NO₂ | 8 | 16 |

| Metronidazole | -CH₂CH₂OH | >64 | >64 |

| Data synthesized from studies on metronidazole-resistant H. pylori strains.[1] |

1.3. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium to achieve a range of concentrations.

-

Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Determination of MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Probable Anticancer Mechanism of Action

The imidazole scaffold is a versatile pharmacophore in anticancer drug discovery, with derivatives targeting a multitude of cellular pathways. The presence of the nitrobenzyl group may also contribute to bioreductive activation in the hypoxic environment of solid tumors.

2.1. Inhibition of Kinase Signaling Pathways

Many imidazole-based compounds function as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.[2] For instance, they can act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates.

2.2. Induction of Apoptosis

Imidazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and subsequent activation of apoptotic pathways.

2.3. Quantitative Anticancer Activity of Analogous Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative imidazole derivatives against various cancer cell lines.

| Compound | Target Cancer Cell Line | IC₅₀ (µM) |

| Imidazole Derivative A | U87-MG (Glioblastoma) | 0.08 |

| Imidazole Derivative B | HCT-116 (Colon Cancer) | 0.12 |

| Imidazole Derivative C | MDA-MB-231 (Breast Cancer) | 0.09 |

| Imidazole Derivative D | PC-3 (Prostate Cancer) | 0.15 |

| Data synthesized from studies on various imidazole-based anticancer agents.[2] |

2.4. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals. Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Conclusion

While direct experimental data on this compound is not extensively available, the well-documented activities of related nitroimidazole and benzyl-imidazole compounds provide a strong foundation for predicting its mechanism of action. It is highly probable that this compound exhibits both antimicrobial and anticancer properties. The antimicrobial effects are likely mediated by reductive activation of the nitro group in anaerobic environments, leading to DNA damage. The anticancer activity may involve the inhibition of key signaling kinases and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the empirical investigation and validation of these proposed mechanisms for this compound. Further research is warranted to elucidate the specific molecular targets and pathways affected by this compound.

References

Spectroscopic and Structural Elucidation of 1-(4-Nitrobenzyl)-1H-imidazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Nitrobenzyl)-1H-imidazole, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Chemical Structure and Properties

This compound is a crystalline solid with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.19 g/mol . The structure consists of an imidazole ring N-substituted with a 4-nitrobenzyl group.

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | d | 2H | H-3', H-5' (aromatic) |

| ~7.45 | d | 2H | H-2', H-6' (aromatic) |

| ~7.70 | s | 1H | H-2 (imidazole) |

| ~7.15 | s | 1H | H-5 (imidazole) |

| ~6.95 | s | 1H | H-4 (imidazole) |

| ~5.40 | s | 2H | CH₂ (benzyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~147.5 | C-4' (aromatic) |

| ~143.0 | C-1' (aromatic) |

| ~137.5 | C-2 (imidazole) |

| ~129.0 | C-2', C-6' (aromatic) |

| ~128.5 | C-5 (imidazole) |

| ~124.0 | C-3', C-5' (aromatic) |

| ~119.5 | C-4 (imidazole) |

| ~50.0 | CH₂ (benzyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized in the following table.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic, imidazole) |

| ~2950-2850 | Weak | C-H stretching (benzyl CH₂) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1520 | Strong | N-O asymmetric stretching (nitro group) |

| ~1345 | Strong | N-O symmetric stretching (nitro group) |

| ~1500, ~1450 | Medium | C=N, C=C stretching (imidazole ring) |

| ~850 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 203 | High | [M]⁺ (Molecular ion) |

| 136 | Moderate | [M - NO₂ - H]⁺ |

| 106 | Moderate | [C₇H₆N]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 68 | Moderate | [C₃H₄N₂]⁺ (Imidazole cation) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established chemical literature for similar compounds.

Synthesis of this compound

A solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide is treated with a base like sodium hydride or potassium carbonate (1.1 eq) at room temperature. To this mixture, 4-nitrobenzyl bromide or chloride (1.0 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography. The reaction mixture is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra can be obtained using various ionization techniques. For molecular weight confirmation, electrospray ionization (ESI) is commonly used, which would show [M+H]⁺ and/or [M+Na]⁺ peaks. Electron ionization (EI) at 70 eV is used to study the fragmentation pattern.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the compound and its characterization methods, as well as a typical experimental workflow.

Caption: Relationship between the compound and its spectroscopic analysis methods.

Caption: A typical experimental workflow for the synthesis and characterization.

solubility and stability of 1-(4-Nitrobenzyl)-1H-imidazole

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Nitrobenzyl)-1H-imidazole

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazole nucleus is a privileged scaffold, present in numerous bioactive molecules and natural products, prized for its metabolic stability and hydrogen bonding capabilities.[1][2] The addition of a nitrobenzyl group introduces functionality that can be exploited for further synthesis or as a key pharmacophoric element. For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties directly influence bioavailability, formulation, storage, and ultimately, therapeutic efficacy and safety.[3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the . As extensive public data on this specific molecule is limited, this document emphasizes the strategic application of established principles and methodologies. It outlines predictive approaches based on chemical structure, details robust experimental protocols for property determination, and explains the rationale behind each step, empowering research teams to generate the critical data required for developmental progression. The guide focuses on building a stability-indicating analytical method and conducting forced degradation studies in line with regulatory expectations, such as those from the International Conference on Harmonisation (ICH).[4][5]

Physicochemical Profile

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters are essential for experimental design, analytical method development, and computational modeling.

| Property | Value / Information | Source / Method |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₀H₉N₃O₂ | [6] |

| Molecular Weight | 203.20 g/mol | Calculated |

| InChI Key | FLYGQJXMRPZYHQ-UHFFFAOYSA-N | [6] |

| Physical Form | Solid | [6] |

| Predicted Solubility | Low in water, higher in polar organic solvents. | Inferred from structure |

| Storage | Sealed in a dry, room temperature environment. | [6] |

Senior Scientist's Note: The structure combines a polar imidazole ring, which is typically water-soluble, with a largely nonpolar, hydrophobic nitrobenzyl group.[7][8] This amphiphilic nature suggests the molecule will exhibit limited aqueous solubility but good solubility in organic solvents like methanol, acetonitrile, and DMSO. This prediction is critical for selecting appropriate solvent systems for analysis and formulation.

Solubility Profiling: A Practical Approach

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The following section provides a robust protocol for determining the thermodynamic solubility of this compound in various relevant media.

Causality of Solvent Selection

The choice of solvents is not arbitrary; it is dictated by the intended application.

-

Phosphate-Buffered Saline (PBS) at pH 7.4: This simulates the pH of blood and extracellular fluid, providing a physiologically relevant measure of solubility for parenteral formulations. A solubility of >28.4 µg/mL was reported for the related compound 1-(4-Nitrophenyl)-1H-imidazole at this pH.[9]

-

Simulated Gastric Fluid (SGF, pH ~1.2): Essential for oral drug candidates to assess dissolution and stability in the stomach.

-

Simulated Intestinal Fluid (SIF, pH ~6.8): Crucial for oral drug candidates to understand solubility in the primary region of drug absorption.

-

Water, Methanol, Acetonitrile, Ethanol: These are common solvents used in processing, formulation, and analytical testing. Determining solubility in these helps in developing manufacturing and analytical protocols.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility. It is designed to ensure that a saturated solution is formed and accurately measured.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Methanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other compatible material)

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Rationale: Using an excess ensures that the resulting solution is saturated.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. Rationale: This extended period allows the system to reach thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle. Centrifuge the samples if necessary to pellet the solid material.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid microparticles. Self-Validation Step: This is critical to prevent artificially high results from suspended solids. The first few drops of filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

-

Data Reporting: Express solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for statistical validity.

Data Presentation: Solubility Profile

Quantitative data should be summarized in a clear, structured table.

| Solvent System | Temperature (°C) | Solubility (mg/mL ± SD, n=3) | Method |

| Deionized Water | 25 | [Experimental Data] | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 37 | [Experimental Data] | Shake-Flask HPLC-UV |

| 0.1 M HCl (SGF) | 37 | [Experimental Data] | Shake-Flask HPLC-UV |

| Methanol | 25 | [Experimental Data] | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | [Experimental Data] | Shake-Flask HPLC-UV |

Stability Analysis via Forced Degradation

Forced degradation (or stress testing) is a cornerstone of drug development, designed to identify potential degradation products and pathways.[5][10] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[4][11]

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation routes under stress conditions. The imidazole ring itself can be susceptible to oxidation, while the nitroaromatic group is prone to reduction and can influence the molecule's photostability.

Caption: Potential degradation pathways for the molecule.

Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[11]

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a target concentration for analysis.

-

Analyze by a suitable chromatographic method (see Section 4).

| Stress Condition | Protocol | Causality & Rationale |

| Acid Hydrolysis | Mix with 0.1 M to 1 M HCl. Heat at 60-80°C. | Simulates gastric environment and tests for acid-labile functional groups. The imidazole ring is generally stable, but this tests the overall molecule's integrity. |

| Base Hydrolysis | Mix with 0.1 M to 1 M NaOH. Heat at 60-80°C. | Simulates basic environments and tests for base-labile groups. The imidazole moiety in some molecules can be susceptible to base-mediated oxidation.[12] |

| Oxidation | Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature. | Tests susceptibility to oxidative stress, which can occur during manufacturing or storage. Imidazoles are known to be targets of oxidation.[12] |

| Thermal Degradation | Heat the solid API at a temperature above that used for accelerated stability (e.g., 80°C). | Evaluates the solid-state thermal stability of the molecule, which is critical for determining shelf-life and shipping conditions. |

| Photostability | Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4] | Determines if the molecule is light-sensitive, which dictates packaging requirements (e.g., amber vials, opaque containers). |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the API due to degradation.[13] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and effective technique.[11][14][15]

Caption: Workflow for HPLC stability-indicating method development.

Protocol: HPLC-UV/PDA Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from all its potential degradation products.

Starting Parameters:

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column provides good hydrophobic retention for a broad range of molecules and is a standard starting point in reverse-phase chromatography. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the imidazole nitrogen, leading to sharp peak shapes. It is also MS-compatible. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for eluting compounds from a C18 column. |

| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 min. | A broad gradient is used initially to ensure all components, from polar degradants to the nonpolar API, are eluted from the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Detection | PDA Detector (scan 200-400 nm), monitor at λmax. | A PDA detector is crucial for assessing peak purity and selecting the optimal wavelength for quantification of the API and degradants. |

| Injection Vol. | 10 µL | Standard injection volume. |

Method Development & Validation Steps:

-

System Suitability: Inject a standard solution of the API multiple times to ensure the system is performing correctly (e.g., %RSD of peak area < 2%).

-

Specificity Analysis: Inject individual stressed samples and a composite mixture of all stressed samples. The method must demonstrate baseline resolution (Rs > 2.0) between the API peak and all degradant peaks.

-

Peak Purity Assessment: Use the PDA detector software to assess the purity of the API peak in the presence of its degradants. The purity angle should be less than the purity threshold.

-

Mass Balance: Calculate the mass balance to ensure that the loss in API concentration can be accounted for by the sum of the concentrations of the formed degradants. A good mass balance (95-105%) indicates the method is detecting all major degradation products.

-

Optimization: If resolution or peak shape is poor, adjust the gradient slope, mobile phase pH, or switch to a different column chemistry (e.g., Phenyl-Hexyl).

-

Validation: Once optimized, the method must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The successful development of this compound as a potential therapeutic agent is contingent upon a rigorous and early-stage characterization of its solubility and stability. This guide provides the strategic and technical framework necessary to undertake this characterization. By employing systematic solubility profiling across biorelevant media and conducting comprehensive forced degradation studies, researchers can generate the foundational data needed to build robust formulations, establish appropriate storage conditions, and ensure the development of a safe and effective final drug product. The emphasis on developing and validating a stability-indicating analytical method is not merely a procedural step but a critical quality assurance measure that will be required throughout the entire lifecycle of the product.

References

- 1. ijsrtjournal.com [ijsrtjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. rroij.com [rroij.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(Chunks or pellets) | 18994-90-6 [sigmaaldrich.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. 1-(4-Nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 123155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

- 11. biomedres.us [biomedres.us]

- 12. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. irjet.net [irjet.net]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. benchchem.com [benchchem.com]

Unlocking Targeted Protein Degradation: A Technical Guide to 1-(4-Nitrobenzyl)-1H-imidazole as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, small-molecule protein degraders can selectively eliminate disease-causing proteins. At the heart of this technology are versatile chemical building blocks used to construct these degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. This technical guide focuses on the potential of 1-(4-Nitrobenzyl)-1H-imidazole , a commercially available compound categorized as a protein degrader building block, and explores its hypothetical applications in the rational design and synthesis of novel protein degraders. While specific public data on its direct use in published degraders is limited, its chemical features suggest several strategic applications.

Core Concepts of Targeted Protein Degradation

TPD is primarily achieved through bifunctional molecules like PROTACs. These molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound: A Chemical Overview and Hypothetical Roles

This compound is a molecule comprised of an imidazole ring linked to a 4-nitrobenzyl group. The unique properties of each moiety suggest its potential as a versatile building block in PROTAC synthesis.

Potential Roles in PROTAC Design:

-

As a Linker Component: The imidazole ring can serve as a rigid and polar element within a PROTAC linker. The nitrogen atoms can participate in hydrogen bonding, potentially influencing the conformation of the PROTAC and the stability of the ternary complex. The benzyl group provides a more hydrophobic and rigid spacer.

-

As a Precursor for a Warhead or E3 Ligase Ligand: The 4-nitro group is a key functional handle. It can be chemically reduced to an amine, which can then be used for conjugation to other molecular fragments through amide bond formation or other coupling reactions. This allows for the attachment of a known warhead or E3 ligase ligand.

-

In Photo-activated or Hypoxia-activated PROTACs: The nitrobenzyl group is known for its use in photocleavable protecting groups.[1] It is conceivable that a PROTAC incorporating this moiety could be designed as a "caged" or inactive molecule that is activated by light. Similarly, the nitro group can be reduced under hypoxic conditions, a characteristic of the tumor microenvironment, suggesting a potential application in designing hypoxia-activated degraders.[2][3]

Data Presentation: Illustrative Performance of a Hypothetical PROTAC

Due to the absence of specific experimental data for PROTACs containing this compound in the public domain, the following table presents illustrative quantitative data for a hypothetical PROTAC, "PROTAC-X," targeting a protein of interest (POI-Y) and recruiting the Cereblon (CRBN) E3 ligase. These values are for conceptual understanding and are not based on actual experimental results for this specific building block.

| Parameter | Value | Description |

| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of POI-Y. |

| Dmax | >90% | The maximum percentage of POI-Y degradation achieved with PROTAC-X. |

| Cell Line | HEK293 | The model cell line used for the degradation assay. |

| Treatment Time | 24 hours | The duration of cell treatment with PROTAC-X. |

Experimental Protocols

The following are generalized experimental protocols relevant to the synthesis and evaluation of a hypothetical PROTAC incorporating this compound.

Protocol 1: Synthesis of a Hypothetical PROTAC using this compound

This protocol outlines a potential synthetic route where the nitro group of this compound is reduced to an amine and then coupled to a warhead and an E3 ligase ligand via a linker.

Step 1: Reduction of the Nitro Group

-

Dissolve this compound in a suitable solvent (e.g., ethanol or methanol).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere or use a transfer hydrogenation reagent like ammonium formate.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Filter the catalyst and concentrate the solution to obtain 1-(4-Aminobenzyl)-1H-imidazole.

Step 2: Linker Conjugation

-

To the 1-(4-Aminobenzyl)-1H-imidazole, add a bifunctional linker with a reactive group (e.g., an NHS ester or an acid chloride) at one end and a protected reactive group (e.g., a Boc-protected amine or an azide) at the other.

-

Perform the coupling reaction in a suitable solvent with an appropriate base (e.g., triethylamine or DIPEA).

-

Purify the product by column chromatography.

Step 3: Warhead and E3 Ligase Ligand Coupling (Click Chemistry Example)

-

Deprotect the linker's terminal group (e.g., remove the Boc group to reveal an amine or use the azide for a click reaction).

-

For a click chemistry approach, react the azide-functionalized intermediate with an alkyne-modified warhead in the presence of a copper(I) catalyst (e.g., from CuSO4 and a reducing agent like sodium ascorbate).[4]

-

Purify the resulting intermediate.

-

Couple the intermediate to an E3 ligase ligand (e.g., a thalidomide derivative with a reactive handle) using standard coupling chemistry (e.g., amide bond formation).

-

Purify the final PROTAC molecule by high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol describes how to assess the degradation of a target protein in cells treated with a novel PROTAC.[5][6]

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Protocol 3: High-Throughput Quantification of Protein Degradation using HiBiT Assay

This protocol provides a more high-throughput method for quantifying protein degradation in live cells.[7][8]

-

Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with a HiBiT tag using CRISPR/Cas9.

-

Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque multi-well plate. Treat the cells with a serial dilution of the PROTAC.

-

Luminescence Detection: At the desired time point, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein subunit and substrate.

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged protein.

-

Data Analysis: Normalize the luminescence signals of the PROTAC-treated wells to the vehicle control wells to determine the percentage of remaining protein.

Mandatory Visualizations

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Hypothetical synthesis workflow for a PROTAC.

Caption: Typical experimental workflow for PROTAC evaluation.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel protein degraders. Its chemical functionalities allow for its potential incorporation as a linker component or as a precursor for a warhead or E3 ligase ligand. Furthermore, the presence of the nitrobenzyl group opens up possibilities for the development of conditionally activated PROTACs. While further research is needed to fully elucidate its specific applications and performance, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel building blocks in the exciting field of targeted protein degradation.

References

- 1. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

The Imidazole Scaffold: A Comprehensive Theoretical and Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile binding capabilities have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of imidazole derivatives, offering a roadmap for researchers engaged in their design, synthesis, and evaluation.

Computational Approaches in Imidazole Research

Computational studies are indispensable in modern drug discovery, providing critical insights into the structure-activity relationships (SAR) of imidazole derivatives and guiding the rational design of more potent and selective molecules. Key computational techniques include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Density Functional Theory (DFT) calculations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about binding affinity and interactions.[1][2] In the context of imidazole derivatives, docking studies are routinely used to understand their interactions with various biological targets, such as enzymes and receptors.[1][2]

A typical molecular docking workflow involves the preparation of the ligand (imidazole derivative) and the receptor (protein), followed by the docking simulation and analysis of the resulting poses. This process helps in identifying key amino acid residues involved in the binding and provides a basis for optimizing the ligand structure to enhance its activity.[3]

Caption: A generalized workflow for molecular docking studies of imidazole derivatives.

Studies have successfully employed molecular docking to investigate the antimicrobial and anticancer potential of imidazole derivatives. For instance, docking studies have revealed the binding modes of imidazole derivatives with enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P), a target for antibacterial agents.[1][2] Similarly, the interaction of imidazole derivatives with the main protease (Mpro) of SARS-CoV-2 has been explored to identify potential antiviral candidates.[3]

Table 1: Molecular Docking Data of Imidazole Derivatives

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |

| Imidazolyl–methanone C10 | SARS-CoV-2 Mpro | -8.5 | - | - | [4] |

| Pyridyl–imidazole C5 | SARS-CoV-2 Mpro | -8.3 | - | HIS A:41, CYS A:145 | [4] |

| Thiophenyl–imidazole C1 | SARS-CoV-2 Mpro | -8.2 | - | - | [4] |

| Quinoline–imidazole C14 | SARS-CoV-2 Mpro | -7.7 | - | - | [4] |

| Compound 4c | GlcN-6-P synthase | - | - | - | [1][2] |

| Bisimidazole C2 | SARS-CoV-2 Mpro | -10.8 | - | HIS 41, CYS 145 | [3] |

| Bisimidazole C2 | SARS-CoV-2 Spike Protein | -10.2 | - | ASN 501 | [3] |

| Bisimidazole C2 | SARS-CoV-2 RdRp | -11.4 | - | - | [3] |

Quantitative Structure-Activity Relationship (QSAR)